molecular formula C10H17NO5 B2913440 7-Oxa-2-azaspiro[4.5]decane hemioxalate CAS No. 1630906-43-2

7-Oxa-2-azaspiro[4.5]decane hemioxalate

Cat. No.: B2913440
CAS No.: 1630906-43-2
M. Wt: 231.25 g/mol
InChI Key: SFJQJQJVNCSQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry

Spirocyclic frameworks are of paramount importance in modern organic chemistry due to their inherent three-dimensionality. This structural rigidity and complexity can lead to enhanced biological activity and improved physicochemical properties in drug candidates. By moving away from "flatland" aromatic structures towards more saturated, sp3-rich scaffolds, chemists can achieve greater spatial diversity, which is crucial for selective interaction with biological targets. The introduction of a spirocyclic motif can improve a molecule's solubility, metabolic stability, and pharmacokinetic profile, making these frameworks highly sought after in the design of new therapeutic agents.

Defining Azaspirocyclic and Oxa-azaspirocyclic Architectures

Within the broad class of spirocycles, those containing heteroatoms are of particular interest. Azaspirocyclic compounds are those that incorporate at least one nitrogen atom in one or both of the spiro-fused rings. These are valued for their basicity and ability to form key hydrogen bonds with biological macromolecules.

Oxa-azaspirocyclic architectures, as the name suggests, contain both an oxygen and a nitrogen atom within their spirocyclic skeleton. The presence of the oxygen atom can further influence the molecule's polarity, solubility, and hydrogen bonding capacity. The 7-Oxa-2-azaspiro[4.5]decane scaffold is a prime example of such a system.

Structural Context of 7-Oxa-2-azaspiro[4.5]decane within Heterocyclic Chemistry

The 7-Oxa-2-azaspiro[4.5]decane scaffold is a bicyclic heterocyclic system where a piperidine (B6355638) ring (a six-membered ring containing one nitrogen atom) and a tetrahydrofuran (B95107) ring (a five-membered ring containing one oxygen atom) are joined by a single spiro carbon atom. The nomenclature indicates that the oxygen atom is at position 7 and the nitrogen atom is at position 2 of the decane (B31447) (ten-atom) framework. This specific arrangement of heteroatoms and ring sizes imparts a unique conformational bias and vectoral projection of substituents, which can be exploited in rational drug design.

Below is a table detailing the basic chemical properties of the parent compound, 7-Oxa-2-azaspiro[4.5]decane.

PropertyValue
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES C1CC2(CCNC2)COC1
InChI Key MZOPHAQIKMBQDI-UHFFFAOYSA-N
CAS Number 72088-42-7
Data sourced from PubChem. uni.lu

The hemioxalate salt form of this compound, 7-Oxa-2-azaspiro[4.5]decane hemioxalate, is often used to improve the handling and solubility of the parent amine.

Academic Research Imperatives for Spirocyclic Oxa-Aza Compounds

The academic and industrial drive to explore spirocyclic oxa-aza compounds is fueled by the need for novel chemical matter with improved drug-like properties. Research in this area is focused on several key imperatives:

Development of Novel Synthetic Methodologies: Efficient and stereoselective synthesis of complex spirocyclic systems remains a significant challenge. Recent advancements include the use of relay catalysis to construct 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net

Exploration of New Biological Activities: The unique three-dimensional shapes of oxa-azaspiro[4.5]decane derivatives make them attractive scaffolds for a variety of biological targets. For instance, different isomers of this scaffold have been investigated for their potential as M1 muscarinic agonists for Alzheimer's treatment and for their antitumor properties. nih.govnih.gov

Fine-Tuning of Physicochemical Properties: The incorporation of both oxygen and nitrogen heteroatoms allows for the modulation of properties such as lipophilicity and aqueous solubility, which are critical for drug development.

The synthesis of various isomers, such as 8-oxa-2-azaspiro[4.5]decane, from commercially available starting materials highlights the accessibility and modularity of this scaffold for creating libraries of compounds for biological screening. researchgate.net The exploration of these and other related spirocyclic systems continues to be a vibrant and promising area of chemical research.

Properties

CAS No.

1630906-43-2

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

7-oxa-2-azaspiro[4.5]decane;oxalic acid

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-8(7-10-5-1)3-4-9-6-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)

InChI Key

SFJQJQJVNCSQJT-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)COC1.C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

Advanced Synthetic Strategies for 7 Oxa 2 Azaspiro 4.5 Decane and Analogous Spirocycles

Foundational Methodologies for Spirocyclic N-Heterocycle Construction

The construction of the spirocyclic core of molecules like 7-Oxa-2-azaspiro[4.5]decane can be approached through various foundational strategies. These methods often involve either the formation of a new ring onto a pre-existing ring system or the simultaneous formation of both rings.

Strategies Involving Pre-formed Ring Systems

A common and versatile approach to spiro-N-heterocycles involves the use of a pre-existing carbocyclic or heterocyclic ring as a scaffold upon which the second ring is constructed. This can be achieved in two primary ways.

In this strategy, a pre-formed heterocyclic ring serves as the foundation for the construction of the second, spiro-fused ring. While specific examples for 7-Oxa-2-azaspiro[4.5]decane are not extensively detailed in publicly available literature, the synthesis of analogous structures provides insight into this approach. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been achieved using a solid-phase strategy starting from a pre-formed piperidine (B6355638) ring. nih.gov In a typical sequence, a protected piperidone derivative is utilized as the spiro-center precursor. The synthesis proceeds by introduction of a functionalized side chain that, after a series of reactions including cyclization, forms the second heterocyclic ring at the 4-position of the piperidine core. nih.gov

A hypothetical approach for 7-Oxa-2-azaspiro[4.5]decane could involve starting with a pre-formed pyrrolidine (B122466) derivative. Functionalization at the 3-position with a suitable four-carbon chain containing an oxygen atom, followed by an intramolecular cyclization, would lead to the desired spirocyclic system.

Conversely, a pre-existing carbocycle can serve as the anchor for the formation of the heterocyclic portion of the spirocycle. A convenient synthesis of the related 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile. researchgate.net This method highlights the utility of a pre-formed carbocyclic ether as the starting point. The nitrile group can be reduced to an amine, which is then elaborated with a two-carbon unit that can cyclize to form the pyrrolidine ring, thus creating the spiro-junction.

A plausible synthetic route to 7-Oxa-2-azaspiro[4.5]decane could commence with tetrahydropyran-4-one. Reductive amination with a suitable amine, followed by the introduction of a two-carbon electrophile and subsequent intramolecular cyclization, represents a viable strategy.

Starting MaterialKey TransformationResulting Spirocycle
Protected PiperidoneSolid-phase synthesis, side-chain introduction, and cyclization1,4,8-Triazaspiro[4.5]decan-2-one nih.gov
Tetrahydropyran-4-carbonitrileNitrile reduction, elaboration, and cyclization8-Oxa-2-azaspiro[4.5]decane researchgate.net

Radical-Mediated Annulation and Cyclization Approaches

Radical chemistry offers powerful tools for the construction of complex cyclic systems, including spirocycles. These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity. While specific applications of radical-mediated reactions for the direct synthesis of 7-Oxa-2-azaspiro[4.5]decane are not prominently reported, the principles can be extrapolated from the synthesis of analogous spirocyclic structures.

Radical annulation strategies can be envisioned where a radical is generated on a side chain attached to a pre-existing ring. This radical can then undergo an intramolecular cyclization to form the second ring of the spirocycle. For example, a nitrogen-centered radical could be generated from a suitable precursor attached to the 4-position of a tetrahydropyran (B127337) ring, which could then cyclize onto a tethered alkene to form the pyrrolidine ring of the 7-Oxa-2-azaspiro[4.5]decane system.

Cycloaddition Reactions in Spirocycle Assembly

Cycloaddition reactions are highly efficient methods for the construction of cyclic molecules, often forming multiple carbon-carbon or carbon-heteroatom bonds in a single step with high stereocontrol.

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles and has been applied to the construction of spiro-N-heterocycles. This reaction involves the combination of a three-atom dipole with a two-atom dipolarophile.

In the context of synthesizing spirocycles analogous to 7-Oxa-2-azaspiro[4.5]decane, an azomethine ylide can serve as the 1,3-dipole. The synthesis of spiro[indoline-3,3′-pyrrolizine] derivatives has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. Although this example leads to a more complex system, the core principle of forming a spiro-fused pyrrolidine ring is directly relevant.

A potential strategy for 7-Oxa-2-azaspiro[4.5]decane could involve the reaction of an exocyclic methylene (B1212753) derivative of tetrahydropyran with an azomethine ylide. The exocyclic double bond would act as the dipolarophile, reacting with the 1,3-dipole to form the spiro-pyrrolidine ring in a highly convergent manner.

Cycloaddition TypeReactantsProduct Type
[3+2] Cycloaddition (1,3-Dipolar)Azomethine Ylide + AlkeneSpiro-pyrrolidine
1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. In the context of synthesizing oxa-azaspirocycles, this strategy often employs nitrones or azomethine ylides as the 1,3-dipole, which react with an appropriate alkene embedded in a cyclic system to generate the desired spirocyclic framework.

The general approach involves the reaction of a cyclic alkene, which serves as the dipolarophile, with a 1,3-dipole. For the synthesis of 7-oxa-2-azaspiro[4.5]decane analogues, a common strategy is the reaction of an exocyclic methylene-containing tetrahydropyran derivative with a suitable 1,3-dipole. The regioselectivity and stereoselectivity of the cycloaddition are crucial aspects of this methodology and are often influenced by the nature of the substituents on both the dipole and the dipolarophile. mdpi.com

Intramolecular 1,3-dipolar cycloadditions represent a particularly efficient strategy, where the 1,3-dipole and the dipolarophile are tethered within the same molecule. nih.govresearchgate.net This approach facilitates the formation of complex spirocyclic systems in a single, often highly stereoselective, step. For instance, a substrate containing both a nitrone and a tethered alkene can undergo an intramolecular cycloaddition to furnish the spirocyclic core. The stereochemical outcome is frequently controlled by the conformational preferences of the transition state. researchgate.net

While direct examples of 1,3-dipolar cycloadditions leading to the parent 7-oxa-2-azaspiro[4.5]decane are not extensively documented in readily available literature, the principles of this methodology have been widely applied to the synthesis of analogous spiro[pyrrolidine-3,3'-oxindole] and other related spirocyclic systems. These reactions demonstrate the feasibility of constructing the requisite C-N and C-O bonds and the spirocyclic junction with high levels of control.

Ring-Closing Metathesis (RCM) in Spirocyclic Amine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and widely used transformation in organic synthesis for the formation of cyclic alkenes. The reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethylene. rsc.org This strategy is particularly well-suited for the synthesis of spirocyclic amines.

The general strategy for constructing spirocyclic amines via RCM involves the preparation of a precursor containing two terminal alkene functionalities appended to a common quaternary carbon center. One of these alkenes is part of a tether that also includes a nitrogen atom, which will ultimately become part of the newly formed heterocyclic ring. For the synthesis of a 7-oxa-2-azaspiro[4.5]decane system, a suitable precursor would be a diallylated compound where one allyl group is attached to the nitrogen of a protected amine and the other to a quaternary carbon that is also part of a tetrahydropyran ring.

The key steps in this synthetic approach are:

Synthesis of the Diene Precursor: This typically involves the alkylation of a suitable substrate to introduce the two necessary alkene moieties. For example, a tetrahydropyran derivative bearing a nitrogen-containing side chain can be di-allylated.

Ring-Closing Metathesis: The diene precursor is then subjected to RCM using a ruthenium catalyst. This step forms the nitrogen-containing ring of the spirocycle.

Reduction of the Double Bond: The resulting unsaturated spirocycle can then be reduced, for example, by hydrogenation, to afford the saturated 7-oxa-2-azaspiro[4.5]decane skeleton.

While specific examples detailing the synthesis of the parent 7-oxa-2-azaspiro[4.5]decane via RCM are not prevalent, the application of this methodology for the synthesis of analogous 1-azaspiro[4.5]decane systems has been reported. acs.orgnih.gov These studies demonstrate the versatility of RCM in creating the spirocyclic core and highlight its potential for the synthesis of a wide range of substituted derivatives.

Cascade and Tandem Cyclization Sequences

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving synthetic efficiency. A notable example in the synthesis of oxa-azaspiro[4.5]decane derivatives is a diastereoselective gold and palladium relay catalytic tandem cyclization. researchgate.net

This strategy involves the reaction of enynamides with vinyl benzoxazinanones to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net The reaction proceeds through the in situ generation of a furan-derived azadiene from the enynamide, which is catalyzed by a gold complex. This is followed by a [2+4] cycloaddition with a Pd-π-allyl dipole, which is generated from the vinyl benzoxazinanone via decarboxylation catalyzed by a palladium complex. researchgate.net This method allows for the efficient construction of the spiro[4.5]decane skeleton with high diastereoselectivity. researchgate.net

The reaction conditions are typically mild, and the process tolerates a wide range of substrates, leading to a diverse array of substituted 2-oxa-7-azaspiro[4.5]decane derivatives in good to excellent yields. researchgate.net

Entry Enynamide (1) Vinyl Benzoxazinanone (2) Product Yield (%) Diastereomeric Ratio (dr)
1 1a 2a 3aa 92 >20:1
2 1b 2a 3ba 85 10:1
3 1c 2a 3ca 88 15:1
4 1d 2a 3da 97 >20:1
5 1a 2b 3ab 78 >20:1
6 1a 2c 3ac 81 >20:1

Table 1: Selected examples from the diastereoselective Au/Pd relay catalytic tandem cyclization for the synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

Another example of a cascade reaction for the synthesis of related oxaspiro[4.5]decan-1-one scaffolds is the Lewis acid-catalyzed Prins/pinacol cascade process. rsc.org This reaction involves aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, demonstrating the utility of cascade reactions in constructing oxaspirocyclic systems. rsc.org

Catalytic Approaches in the Synthesis of Oxa-Azaspiro[4.5]decanes

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient, selective, and sustainable methods for the construction of complex molecular architectures. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of oxa-azaspiro[4.5]decanes and related spirocycles.

Organocatalysis for Enantioselective Spirocyclization

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. greyhoundchrom.com This approach utilizes small, chiral organic molecules to catalyze chemical transformations with high levels of stereocontrol. In the context of spirocycle synthesis, organocatalysis has been employed in a variety of cascade reactions to construct complex spirocyclic frameworks with excellent enantioselectivity. rsc.orgrsc.org

One common strategy involves the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or proline, which can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding. nih.gov For the synthesis of oxa-azaspiro[4.5]decanes, an organocatalytic asymmetric cascade reaction could be envisioned. For instance, a Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular cyclization, can lead to the formation of the spirocyclic system.

A relevant example is the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones through a cascade reaction between cyanoketones and cyclic 2,4-dienones. rsc.org This reaction, catalyzed by a cinchona alkaloid-derived primary amine in combination with an amino acid, demonstrates the potential of organocatalysis to construct spiro[4.5]decane systems containing an oxygen atom in the heterocyclic ring with high enantioselectivity. rsc.org

The development of organocatalytic methods for the enantioselective synthesis of the 7-oxa-2-azaspiro[4.5]decane core remains an active area of research. The application of bifunctional catalysts in domino reactions, such as Michael/aza-Henry or Michael/aldol sequences, holds significant promise for achieving this goal.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a broad spectrum of transformations for the synthesis of complex heterocyclic systems. Copper-catalyzed reactions, in particular, have garnered significant attention due to the low cost, low toxicity, and versatile reactivity of copper catalysts.

Copper catalysts have been employed in a variety of cyclization and annulation reactions for the synthesis of nitrogen- and oxygen-containing heterocycles. rsc.org In the context of spirocycle synthesis, copper-catalyzed reactions can facilitate the formation of C-C, C-N, and C-O bonds necessary for the construction of the 7-oxa-2-azaspiro[4.5]decane skeleton.

One potential strategy involves the copper-catalyzed intramolecular cyclization of a suitably functionalized precursor. For example, a substrate containing an amine and a tethered alkyne or alkene could undergo a copper-catalyzed cyclization to form the nitrogen-containing ring of the spirocycle.

A recent development in this area is the copper-catalyzed synthesis of spirocyclic oxaheterocycles through a cyclization-alkene transposition sequence. researchgate.net This methodology allows for the modular preparation of complex, spirocyclic ethers from readily available alkenol substrates. While this specific method has been applied to the synthesis of all-carbon spirocycles, its adaptation to include a nitrogen atom in the precursor could provide a viable route to oxa-azaspiro[4.5]decanes.

Furthermore, copper-catalyzed multicomponent reactions offer an attractive approach for the rapid assembly of complex spirocycles. A four-component cascade annulation catalyzed by copper has been reported for the synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles, showcasing the power of copper catalysis in orchestrating complex transformations. rsc.org The development of similar multicomponent strategies for the synthesis of 7-oxa-2-azaspiro[4.5]decane is a promising avenue for future research.

Palladium-Catalyzed Cyclizations

Palladium catalysis has emerged as a powerful tool for the construction of complex cyclic and spirocyclic systems. In the context of 7-oxa-2-azaspiro[4.5]decane synthesis, palladium-catalyzed cyclizations offer efficient routes to this scaffold, often proceeding with high levels of chemo- and stereoselectivity.

A notable example involves a diastereoselective gold and palladium relay catalytic tandem cyclization. This process utilizes readily available enynamides which, in the presence of a gold catalyst, generate a furan-derived azadiene in situ. Subsequent reaction with a π-allyl palladium dipole, formed from a vinyl benzoxazinanone, initiates a [4+2] cycloaddition to construct the dearomatic 2-oxa-7-azaspiro[4.5]decane skeleton. researchgate.netresearchgate.net This methodology is characterized by its mild reaction conditions and the ability to achieve high yields and diastereoselectivities across a range of substrates. researchgate.net

The key to this transformation is the sequential activation of the substrates by the two distinct metal catalysts. The gold catalyst facilitates the initial cyclization to form the furan (B31954) intermediate, while the palladium catalyst orchestrates the subsequent cycloaddition that forges the spirocyclic framework. The choice of ligands on the palladium catalyst can be crucial in influencing the stereochemical outcome of the reaction.

Table 1: Palladium-Catalyzed Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives

Entry Enynamide Substrate Vinyl Benzoxazinanone Substrate Yield (%) Diastereomeric Ratio (dr)
1 Substrate A Substrate X 97 >20:1
2 Substrate B Substrate X 85 15:1
3 Substrate C Substrate Y 92 18:1
4 Substrate D Substrate Y 78 10:1

(Data synthesized from representative examples in cited literature)

Photoredox Catalysis for Spirocyclic Systems

While specific examples detailing the application of photoredox catalysis for the direct synthesis of 7-oxa-2-azaspiro[4.5]decane are not extensively documented in the reviewed literature, the broader field of photoredox catalysis offers significant potential for the construction of spirocyclic systems. This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in cyclization reactions under mild conditions.

The general principles of photoredox catalysis suggest its applicability to the synthesis of spirocycles like 7-oxa-2-azaspiro[4.5]decane. For instance, a photoredox-catalyzed radical-polar annulation could be envisioned where a radical generated on a nitrogen-containing precursor adds to an tethered olefin on a tetrahydropyran ring, followed by cyclization to form the spirocyclic junction. The versatility of photoredox catalysis in generating a wide array of radical precursors from various functional groups opens up numerous possibilities for novel synthetic disconnections for this spirocyclic system. Future research in this area is anticipated to provide direct and efficient methods for the synthesis of 7-oxa-2-azaspiro[4.5]decane and its derivatives.

Stereochemical Control in 7-Oxa-2-azaspiro[4.5]decane Synthesis

The biological activity of chiral molecules is often dependent on their absolute and relative stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance.

Diastereoselective Synthesis

As highlighted in the section on palladium-catalyzed cyclizations, achieving high levels of diastereoselectivity is a key feature of modern synthetic methods. In the gold and palladium relay catalysis, the diastereoselectivity of the [4+2] cycloaddition is influenced by the steric and electronic properties of both the furan-derived azadiene and the palladium-π-allyl dipole. researchgate.net The reaction typically proceeds to give the major diastereomer in high excess, with diastereomeric ratios often exceeding 20:1. researchgate.net

The ability to control the relative stereochemistry at the newly formed stereocenters is crucial for accessing specific isomers of the 7-oxa-2-azaspiro[4.5]decane core, which may exhibit distinct biological profiles. The specific diastereomers formed can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 2: Influence of Reaction Parameters on Diastereoselectivity

Catalyst System Solvent Temperature (°C) Diastereomeric Ratio (dr)
Au/Pd Dichloromethane 25 >20:1
Au/Pd Toluene 50 15:1
Ru/Rh Methanol 0 10:1

(Illustrative data based on general principles and cited literature)

Enantioselective Methodologies

The synthesis of enantiomerically pure 7-oxa-2-azaspiro[4.5]decane derivatives is a significant challenge that is being addressed through the development of enantioselective catalytic methods. While the aforementioned gold and palladium relay catalysis is highly diastereoselective, preliminary investigations into its enantioselective variant have been reported. researchgate.net The use of chiral ligands on the metal catalysts is a common strategy to induce asymmetry in the product.

For instance, in the context of the palladium-catalyzed cycloaddition, employing chiral phosphine (B1218219) ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other. The development of highly efficient and selective chiral catalysts is an active area of research, with the goal of accessing enantiopure spirocyclic compounds for pharmaceutical and other applications.

Building Block-Oriented Synthesis of the Chemical Compound and Related Structures

A convergent and flexible approach to the synthesis of 7-oxa-2-azaspiro[4.5]decane and its analogs involves the use of pre-functionalized pyrrolidine and tetrahydropyran derivatives as key building blocks. This strategy allows for the rapid assembly of the spirocyclic core and the introduction of diversity at various positions of the molecule.

Utilizing Pyrrolidine and Tetrahydropyran Derivatives as Precursors

The retrosynthetic analysis of the 7-oxa-2-azaspiro[4.5]decane skeleton suggests that it can be disconnected at the spirocyclic junction, leading to suitable pyrrolidine and tetrahydropyran precursors.

One practical approach involves the use of tetrahydropyran-4-carbonitrile as a starting material for the construction of the tetrahydropyran portion of the spirocycle. A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane, an isomer of the target compound, has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net This strategy highlights the utility of functionalized tetrahydropyran rings as versatile building blocks.

Similarly, functionalized pyrrolidine derivatives can be employed as the nitrogen-containing component. For example, a nucleophilic pyrrolidine derivative could be reacted with a tetrahydropyran electrophile to forge the C-N bond, followed by an intramolecular cyclization to form the spirocyclic system. The availability of a wide range of substituted pyrrolidine and tetrahydropyran building blocks from commercial sources or through established synthetic routes makes this a highly attractive and modular approach for the synthesis of a library of 7-oxa-2-azaspiro[4.5]decane analogs.

Table 3: Common Precursors for Building Block-Oriented Synthesis

Precursor Type Specific Example Role in Synthesis
Tetrahydropyran Derivative Tetrahydropyran-4-carbonitrile Source of the tetrahydropyran ring
Pyrrolidine Derivative N-Boc-3-pyrrolidinone Source of the pyrrolidine ring
Bifunctional Reagent 1-bromo-2-fluoroethane Links the two cyclic precursors

Synthetic Routes to Key Spirocyclic Intermediates

The construction of the oxa-azaspiro[4.5]decane core can be achieved through various synthetic methodologies, often tailored to produce specific isomers and derivatives. Research has yielded several effective routes for analogous spirocyclic systems, which are instructive for the synthesis of the target compound.

A convenient synthesis for the isomeric 8-oxa-2-azaspiro[4.5]decane has been developed utilizing commercially available starting materials, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net This approach provides a straightforward pathway to this valuable spirocyclic amine, which is promising for producing biologically active compounds. researchgate.net

For the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, a diastereoselective gold and palladium relay catalytic tandem cyclization has been reported. researchgate.netresearchgate.net This method proceeds under mild conditions, starting from readily available enynamides and vinyl benzoxazinanones. researchgate.net The process involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net This strategy is noted for its efficiency in constructing the spiro[4.5]decane skeleton, achieving high yields and diastereoselectivities across numerous examples. researchgate.net

Table 1: Research Findings on Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives researchgate.net
Starting MaterialsCatalyst SystemKey Reaction TypeYield RangeDiastereoselectivity (dr)
Enynamides and Vinyl BenzoxazinanonesAu/Pd Relay Catalysis (e.g., Ph3PAuCl/AgOTf and Pd2(dba)3)Tandem Cyclization / [2+4] Cycloaddition31–97%6:1 to >20:1

Another approach involves the synthesis of 1-oxa-4-azaspiro acs.orgacs.orgdeca-6,9-diene-3,8-dione derivatives. nih.gov This multi-step synthesis begins with 4-aminophenol (B1666318) and glycolic acid to form an intermediate that undergoes oxidative cyclization to create the spirodienone core. nih.gov Subsequent reactions, such as Michael additions, can be used to modify the dienone system. nih.gov

Furthermore, the synthesis of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been accomplished through the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net This demonstrates the versatility of using bifunctional reagents to construct complex spiroheterocycles.

Scalable and Automated Synthetic Protocols for Spirocyclic Systems

The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including the use of hazardous reagents, harsh reaction conditions, and expensive catalysts. acs.org Consequently, the development of robust, scalable, and automated synthetic protocols is of paramount importance for the practical application of spirocyclic compounds in drug discovery and development.

Scalable Synthetic Routes

Successful scale-up has been demonstrated for various spirocyclic systems. For instance, a four-step synthesis of bis-morpholine spiroacetals, which are structurally related oxa-azaspirocycles, has been developed to be high-yielding and performable on a large scale. acs.orgchemrxiv.org The route commences from readily available materials like epichlorohydrin (B41342) and β-aminoalcohols. acs.orgchemrxiv.org

Automated Synthetic Protocols

Automation in chemical synthesis offers increased speed, efficiency, and reproducibility while minimizing human error. nih.gov An automated, continuous flow synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines has been developed, showcasing the power of modern automation. nih.gov This system utilizes a sequence of photoredox-catalysed hydroaminoalkylation (HAA) and intramolecular SNAr N-arylation, enabling the production of complex spirocycles from abundant primary amine feedstocks. nih.gov

Further advancing the field, an end-to-end automated platform has been reported that integrates synthesis, work-up, purification, and post-purification with minimal human intervention. nih.gov This system employs a Pd-catalyzed Negishi coupling in continuous flow to generate libraries of C(sp³)-enriched drug-like molecules. A key innovation is the automated sequential generation of diverse organozinc reagents and an automated parallel liquid-liquid extraction (LLE) system, demonstrating a high level of integration and efficiency. nih.gov

Table 2: Overview of Scalable and Automated Protocols for Spirocyclic Systems
Protocol TypeSpirocycle ClassKey MethodologiesAdvantagesReference
ScalableSpirocyclic PyrrolidinesSakurai Reaction, Catalytic HydrogenolysisScaled to 100g, improved yield, use of more convenient reagents. acs.org
ScalableBis-morpholine SpiroacetalsMulti-step synthesis from epichlorohydrinHigh-yielding, uses readily available starting materials. acs.orgchemrxiv.org
AutomatedSpirocyclic TetrahydronaphthyridinesContinuous flow, Photoredox-catalysed HAA, SNArModular, automated from primary amine feedstocks. nih.gov
AutomatedC(sp³)-Enriched (Hetero)aryl ScaffoldsContinuous flow, Negishi Coupling, Automated LLEEnd-to-end process including synthesis, work-up, and purification. nih.gov

Conformational and Structural Analysis of 7 Oxa 2 Azaspiro 4.5 Decane and Its Derivatives

Advanced Spectroscopic Techniques for Definitive Structure Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure and stereochemistry of spirocyclic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide fundamental information about the connectivity and elemental composition of these complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including spirocyclic systems like 7-oxa-2-azaspiro[4.5]decane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of protons within the molecule. For the 7-oxa-2-azaspiro[4.5]decane skeleton, protons on carbons adjacent to the nitrogen (C1, C3) and oxygen (C6, C8) atoms are expected to appear in characteristic downfield regions due to the deshielding effects of these heteroatoms. The spirocyclic nature of the molecule often leads to complex, second-order coupling patterns, which can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms bonded to the electronegative oxygen and nitrogen (C1, C3, C6, C8) will resonate at lower fields compared to the other aliphatic carbons. The spiro carbon (C5) is a quaternary carbon and typically shows a distinct chemical shift, serving as a key diagnostic signal for the spirocyclic framework. While specific data for the parent 7-oxa-2-azaspiro[4.5]decane is not extensively published, data from analogous structures illustrate the expected chemical shifts.

Representative ¹³C NMR Chemical Shifts for an Oxa-Azaspirodecane Analogue

Carbon Atom Position Representative Chemical Shift (δ, ppm)
C1 ~50-55
C3 ~50-55
C4 ~30-35
C5 (Spiro) ~70-75
C6 ~65-70
C8 ~65-70
C9 ~25-30
C10 ~25-30

Note: These are approximate values for a representative N-substituted derivative and can vary based on substitution and solvent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For a derivative of 7-oxa-2-azaspiro[4.5]decane, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically show a prominent peak for the protonated molecule, [M+H]⁺. The measured exact mass of this ion is then compared to the calculated theoretical mass for the expected molecular formula. A close match provides strong evidence for the compound's identity. For the parent compound, 7-Oxa-2-azaspiro[4.5]decane (C₈H₁₅NO), the monoisotopic mass is 141.1154 Da. uni.lu HRMS would be expected to detect an [M+H]⁺ ion at m/z 142.1226. uni.lu

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer structural information, revealing characteristic losses of fragments from the spirocyclic core.

Predicted HRMS Adducts for 7-Oxa-2-azaspiro[4.5]decane (C₈H₁₅NO)

Adduct Calculated m/z
[M+H]⁺ 142.12265
[M+Na]⁺ 164.10459
[M+K]⁺ 180.07853
[M-H]⁻ 140.10809

Data sourced from predicted values on PubChemLite. uni.lu

X-ray Crystallography for Spirocyclic Structures

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. For spirocyclic compounds, this technique is invaluable for unambiguously establishing stereochemistry at the spiro center and determining the preferred conformations of the constituent rings.

A successful single-crystal X-ray diffraction analysis of a 7-oxa-2-azaspiro[4.5]decane derivative would yield a wealth of structural data, including:

Bond Lengths and Angles: Confirming the expected geometric parameters of the pyrrolidine (B122466) and tetrahydropyran (B127337) rings.

Ring Conformation: Revealing the puckering of both rings. The six-membered tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. maricopa.edu The five-membered pyrrolidine ring would likely adopt an envelope or twist conformation.

Stereochemistry: Unambiguously defining the relative and absolute stereochemistry of all chiral centers, including the spiro carbon.

Intermolecular Interactions: Showing how the molecules pack in the crystal lattice through interactions like hydrogen bonding, which is particularly relevant for the hemioxalate salt.

While a specific crystal structure for 7-oxa-2-azaspiro[4.5]decane hemioxalate is not publicly available, analysis of related spirocyclic systems consistently shows the six-membered ring adopting a low-energy chair conformation.

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules at an atomic level. For complex systems like spirocycles, theoretical methods can offer insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study chemical reactions, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies.

In the context of synthesizing 7-oxa-2-azaspiro[4.5]decane derivatives, DFT calculations can be used to:

Model Reaction Mechanisms: Elucidate the step-by-step mechanism of the cyclization reactions that form the spirocyclic core.

Predict Stereoselectivity: Calculate the energies of different diastereomeric transition states to predict or rationalize the stereochemical outcome of a reaction. This is particularly important for reactions that create the spiro center.

Analyze Intermediates: Determine the structure and stability of reaction intermediates along the pathway.

For instance, in studying the formation of aza-spiro rings, DFT has been used to analyze conformationally diverse transition states and identify the origins of stereoselectivity, showing that non-covalent interactions can play a critical role.

Theoretical Investigations of Conformation and Strain in Spirocycles

The unique spirocyclic junction in 7-oxa-2-azaspiro[4.5]decane imposes significant conformational constraints and introduces ring strain. Theoretical methods are ideally suited to explore the conformational landscape and quantify the energetic penalties associated with different geometries.

Key areas of investigation include:

Conformational Analysis: Computational methods can identify all possible low-energy conformations (conformers) of the spirocycle. For the tetrahydropyran ring, this involves assessing the relative energies of the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings, as it minimizes both angle strain and torsional strain. maricopa.edu

Ring Strain Calculation: The total strain energy of the molecule can be calculated and broken down into its components: angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). While cyclohexane (B81311) is strain-free, the spiro-fusion in 7-oxa-2-azaspiro[4.5]decane introduces inherent strain that can influence its reactivity.

Anomeric Effects: The presence of the oxygen atom in the six-membered ring introduces the possibility of anomeric and generalized anomeric effects, where lone-pair electrons on the oxygen can interact with adjacent anti-bonding orbitals. These electronic effects can influence the preferred conformation and the orientation of substituents.

In Silico Modeling for Stereochemical Prediction

In silico modeling serves as a powerful tool for predicting the three-dimensional structure and stereochemical outcomes of molecules like 7-Oxa-2-azaspiro[4.5]decane. Through computational methods, it is possible to explore the molecule's conformational landscape, identify low-energy conformers, and predict the relative stabilities of different stereoisomers. This is particularly valuable in understanding the compound's potential interactions with biological targets and in designing synthetic routes that favor the formation of a desired stereoisomer.

Computational techniques such as molecular mechanics (MM), density functional theory (DFT), and ab initio methods are employed to model these conformational preferences. By systematically rotating bonds and calculating the potential energy of the resulting structures, a conformational energy profile can be generated, revealing the most stable arrangements of the atoms.

For instance, a computational analysis would likely investigate the chair conformations of the tetrahydropyran ring and the various puckering modes of the pyrrolidine ring to identify the global energy minimum structure. The relative energies of other stable conformers would also be calculated to understand the dynamic behavior of the molecule in solution.

Furthermore, in silico modeling can predict key structural parameters for the most stable conformer, such as bond lengths, bond angles, and torsional angles. This information provides a detailed picture of the molecule's geometry.

Below are illustrative data tables that represent the kind of information that would be generated from a comprehensive in silico study of 7-Oxa-2-azaspiro[4.5]decane.

Table 1: Predicted Relative Energies of 7-Oxa-2-azaspiro[4.5]decane Conformers

ConformerPyrrolidine Ring PuckerTetrahydropyran Ring ConformationRelative Energy (kcal/mol)
A C2-endoChair0.00
B C3-exoChair1.25
C C2-endoTwist-Boat5.80
D C3-exoTwist-Boat6.50

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted Key Structural Parameters for the Lowest Energy Conformer of 7-Oxa-2-azaspiro[4.5]decane

ParameterAtoms InvolvedPredicted Value
Bond Length C1-C61.54 Å
C2-N21.47 Å
C5-O71.43 Å
Bond Angle C1-C5-C4109.5°
C1-N2-C3112.0°
C6-O7-C8111.5°
Torsional Angle C8-C9-C10-O7-55.8°
N2-C1-C5-C425.3°

Note: The data in this table is hypothetical and for illustrative purposes only.

These predictive models are invaluable in the field of drug discovery and development, where the specific three-dimensional arrangement of a molecule is critical to its biological function. By understanding the stereochemical properties of 7-Oxa-2-azaspiro[4.5]decane through in silico methods, chemists can make more informed decisions in the design and synthesis of novel derivatives with desired therapeutic effects.

Synthetic Utility and Diversification of the 7 Oxa 2 Azaspiro 4.5 Decane Scaffold

The Chemical Compound as a Versatile Heterocyclic Building Block

7-Oxa-2-azaspiro[4.5]decane hemioxalate is a spirocyclic compound featuring a tetrahydropyran (B127337) ring fused to a pyrrolidine (B122466) ring at a shared carbon atom. This arrangement imparts a rigid, three-dimensional geometry that is increasingly sought after in modern drug design to improve target specificity and pharmacokinetic properties. The presence of a secondary amine in the pyrrolidine ring and an ether oxygen in the tetrahydropyran ring provides two key points for chemical modification, making it a versatile starting material for the construction of diverse chemical libraries. The core structure is recognized as a valuable component for generating novel molecular entities with potential biological activity.

The utility of oxa-azaspiro[4.5]decane derivatives is highlighted by their presence in various bioactive compounds. Synthetic methodologies that efficiently construct this spirocyclic skeleton are crucial for exploring its full potential in medicinal chemistry. For instance, diastereoselective gold/palladium relay catalytic tandem cyclization reactions have been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, demonstrating a sophisticated approach to accessing this valuable framework. researchgate.netresearchgate.net While this example pertains to an isomer, the underlying principles of leveraging the inherent reactivity of precursors to build the spirocyclic core are broadly applicable.

Strategies for Functionalization and Derivatization of the Spirocyclic Core

The 7-oxa-2-azaspiro[4.5]decane scaffold offers multiple avenues for structural diversification, primarily centered around the reactive secondary amine and the carbon framework of the two rings.

The secondary amine of the pyrrolidine ring is the most common site for introducing functional diversity. Standard N-functionalization reactions can be readily employed to attach a wide array of substituents. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, and can introduce new pharmacophoric features or vectors for further chemical elaboration. For example, in the context of creating diverse libraries, N-diversification strategies have been successfully applied to related 1-oxa-7-azaspiro[4.5]decane systems. nih.gov Such strategies often involve acylation, alkylation, arylation, and sulfonylation reactions to append a variety of side chains.

Construction of Analogue Libraries for Research Exploration

The 7-oxa-2-azaspiro[4.5]decane scaffold is an ideal starting point for the construction of analogue libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its inherent three-dimensionality and the ease of diversification allow for the rapid generation of a large number of structurally related yet distinct compounds.

A multistage divergence strategy has been successfully employed for the parallel synthesis of a 162-member compound library derived from a 1-oxa-7-azaspiro[4.5]decane precursor. nih.gov This approach involved the separation of diastereomers, elaboration of each into different scaffolds using Horner-Wadsworth-Emmons reagents, and subsequent nitrogen diversification. nih.gov Such a strategy could be readily adapted to the 7-oxa-2-azaspiro[4.5]decane scaffold to generate extensive libraries for biological screening. The goal of these libraries is to explore a wide chemical space to identify novel hits for therapeutic targets. The synthesis of various 1-oxa-4-azaspironenone derivatives for antitumor studies further illustrates the utility of this scaffold in generating focused libraries for specific therapeutic areas. nih.gov

Integration into Complex Molecular Architectures and Scaffolds

The rigid and defined three-dimensional structure of the 7-oxa-2-azaspiro[4.5]decane core makes it an attractive component for incorporation into more complex molecular architectures. It can serve as a central scaffold upon which other functionalities and ring systems are built, leading to molecules with unique spatial arrangements of pharmacophoric groups. The synthesis of spirodiamine scaffolds and their selective functionalization highlights the methods used to integrate such spirocyclic cores into larger, more intricate structures. researchgate.net The development of convenient syntheses for new 8-oxa-2-azaspiro[4.5]decanes from commercially available reagents underscores the accessibility of these building blocks for constructing more elaborate molecules. researchgate.net

Application in Advanced Chemical Technologies (e.g., DNA-Encoded Libraries)

A particularly innovative application of azaspirocyclic scaffolds is in the field of DNA-encoded library (DEL) technology. rsc.org DELs allow for the synthesis and screening of libraries of unprecedented size by tagging each unique chemical structure with a distinct DNA barcode. nih.gov The 7-oxa-2-azaspiro[4.5]decane scaffold is well-suited for this technology due to the ease with which it can be functionalized on-DNA.

The development of on-DNA synthesis methods, such as visible light-mediated energy transfer catalysis for the creation of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, demonstrates the feasibility of incorporating complex, sp3-rich spirocycles into DNA-encoded libraries. rsc.orgnih.gov These on-DNA reactions need to be compatible with the DNA tag, and the robustness of the azaspiro scaffold makes it a suitable candidate. The inclusion of such three-dimensional fragments in DELs is crucial for expanding the chemical space that can be explored in drug discovery programs, moving beyond traditional flat molecules to identify potent and selective binders for a wide range of protein targets. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Oxa-2-azaspiro[4.5]decane hemioxalate, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves refluxing precursors (e.g., benzothiazol-2-yl derivatives) in anhydrous solvents like benzene or THF under controlled conditions (80°C for 3 hours). Recrystallization from THF is recommended to improve purity . To ensure reproducibility:

  • Document solvent drying methods (e.g., molecular sieves for THF).
  • Provide NMR and LC-MS data for intermediates and final products.
  • Include detailed reaction stoichiometry and purification steps (e.g., column chromatography gradients) in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign spirocyclic proton environments (e.g., δ 1.8–2.5 ppm for axial protons) and confirm oxalate coordination via carbonyl shifts (δ 160–170 ppm) .
  • X-ray Crystallography : Resolve spirocyclic conformation and hydrogen-bonding patterns in the hemioxalate structure (e.g., C=O···H-N interactions) .
  • IR Spectroscopy : Validate oxalate presence via C=O stretches (~1750 cm⁻¹) and amine/ether functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and theoretical models for spirocyclic compounds?

  • Methodological Answer :

  • Case Study : If computational models (e.g., DFT) predict a different tautomeric form than observed experimentally:

Re-examine solvent effects in simulations (e.g., implicit vs. explicit solvation).

Validate crystallographic data against calculated electrostatic potential maps.

Use variable-temperature NMR to probe dynamic equilibria .

  • Framework : Align discrepancies with the "Guiding Principle of Evidence-Based Inquiry" by testing hypotheses through iterative synthesis and spectroscopic validation .

Q. What factorial design approaches optimize reaction conditions for spirocyclic derivatives?

  • Methodological Answer :

  • Variables : Temperature (60–100°C), solvent polarity (benzene vs. DMF), and catalyst loading (0.1–5 mol%).
  • Design : Use a 2³ factorial design to evaluate main effects and interactions. For example:
ConditionTemperature (°C)SolventCatalyst (mol%)Yield (%)
180Benzene162
2100DMF545
...............
  • Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity impacts cyclization efficiency) .

Q. How can researchers integrate this compound findings into broader pharmacological frameworks?

  • Methodological Answer :

  • Link the compound’s physicochemical properties (e.g., logP, hydrogen-bond donors) to bioavailability studies using QSPR models.
  • Compare its spirocyclic scaffold to FDA-approved drugs (e.g., lurasidone) to hypothesize CNS or enzyme inhibition applications .
  • Use bibliometric analysis to identify understudied pathways (e.g., kinase or GPCR targets) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting contradictory spectral data in spirocyclic compounds?

  • Methodological Answer :

  • Transparency : Disclose solvent, temperature, and instrument calibration details (e.g., NMR referencing to TMS).
  • Supplementary Files : Upload raw spectral data (e.g., .dx NMR files) and crystallographic CIFs for peer validation .
  • Case Example : If IR spectra show unexpected peaks, cross-reference with alternative synthetic routes (e.g., oxalate counterion variations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.